

Physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 6-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B184065

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Technical Guide: 6-Bromo-5-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of its known physical and chemical properties, methods for its synthesis and characterization, and insights into its potential biological activities through the modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

Definitive experimental data for the physical properties of **6-Bromo-5-methylimidazo[1,2-a]pyridine** (CAS RN: 116355-19-2) is not extensively available in the public domain. However, based on data from commercial suppliers and analysis of closely related analogs, the following properties can be reported.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physical and Chemical Properties of **6-Bromo-5-methylimidazo[1,2-a]pyridine**

Property	Value	Source/Notes
CAS Number	116355-19-2	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ BrN ₂	[1] [2] [3]
Molecular Weight	211.06 g/mol	[1] [2]
Appearance	Likely a solid at room temperature	Based on related compounds.
Melting Point	Not available	Data for 6-Bromoimidazo[1,2-a]pyridine is 76-81 °C. [5]
Boiling Point	Not available	Data for the related 2-Amino-5-bromo-6-methylpyridine is 234.3 °C. [6]
Solubility	Not available	Imidazo[1,2-a]pyridines generally exhibit solubility in organic solvents.
Purity	Typically available at ≥97%	[1]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established synthetic routes. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound.[\[7\]](#)[\[8\]](#)

Proposed Synthetic Protocol

A plausible synthesis for **6-Bromo-5-methylimidazo[1,2-a]pyridine** would involve the reaction of 2-amino-5-bromo-6-methylpyridine with a suitable two-carbon synthon, such as chloroacetaldehyde, in the presence of a base.

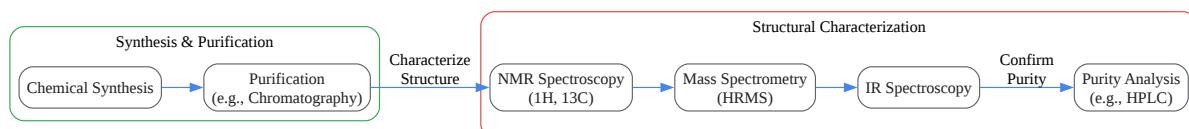
Reaction Scheme:

Experimental Procedure (General):

- To a solution of 2-amino-5-bromo-6-methylpyridine in a suitable solvent (e.g., ethanol, DMF), add chloroacetaldehyde and a base (e.g., sodium bicarbonate, potassium carbonate).[7][9]
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure **6-Bromo-5-methylimidazo[1,2-a]pyridine**.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized **6-Bromo-5-methylimidazo[1,2-a]pyridine** would follow a standard analytical workflow.



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A general experimental workflow for the synthesis and characterization of a novel chemical compound.

Chemical Reactivity

The imidazo[1,2-a]pyridine ring system is known for its versatile reactivity, allowing for further functionalization. The bromine atom at the 6-position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings,

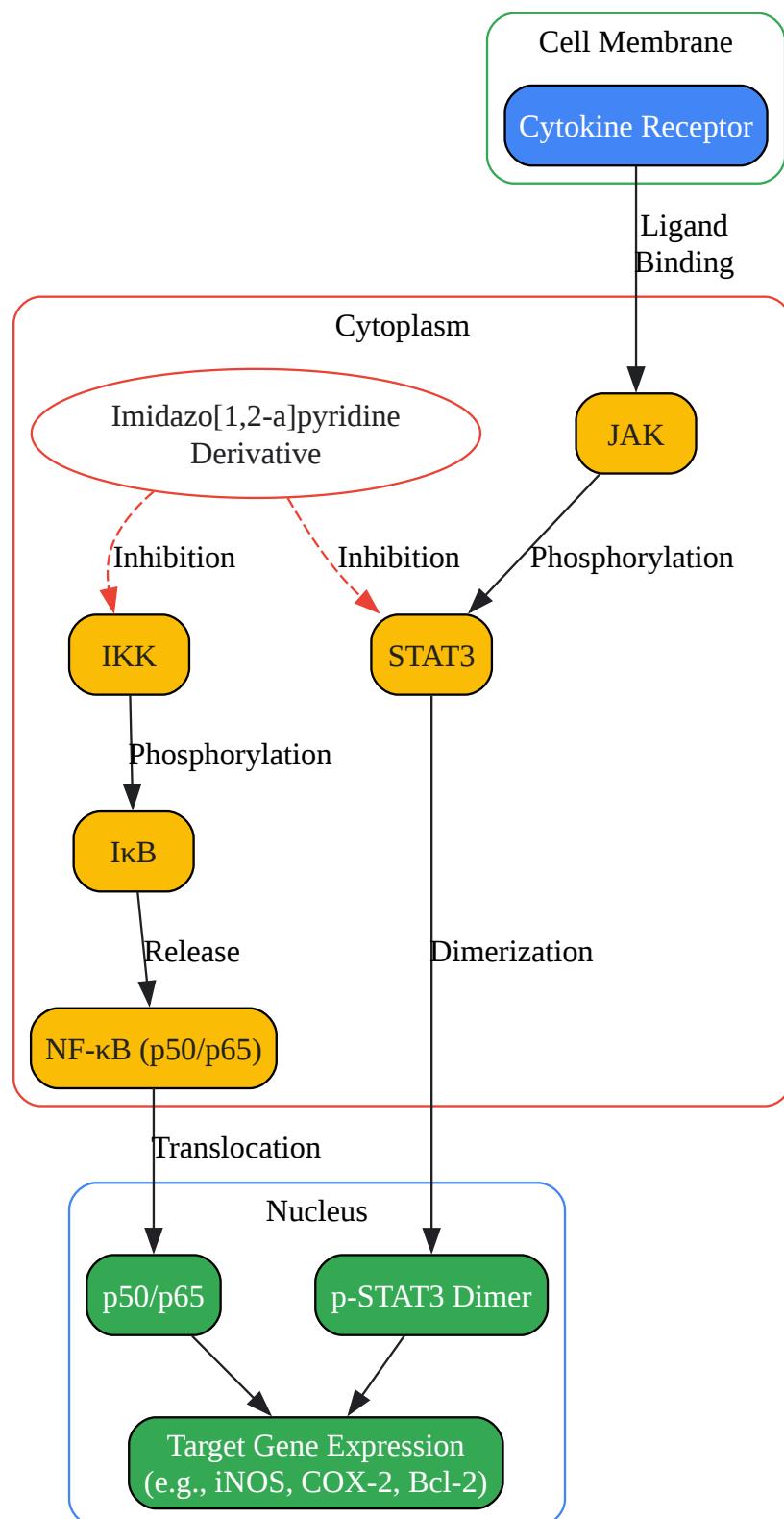
enabling the introduction of a wide range of substituents. The imidazo[1,2-a]pyridine core itself can also undergo electrophilic substitution reactions.

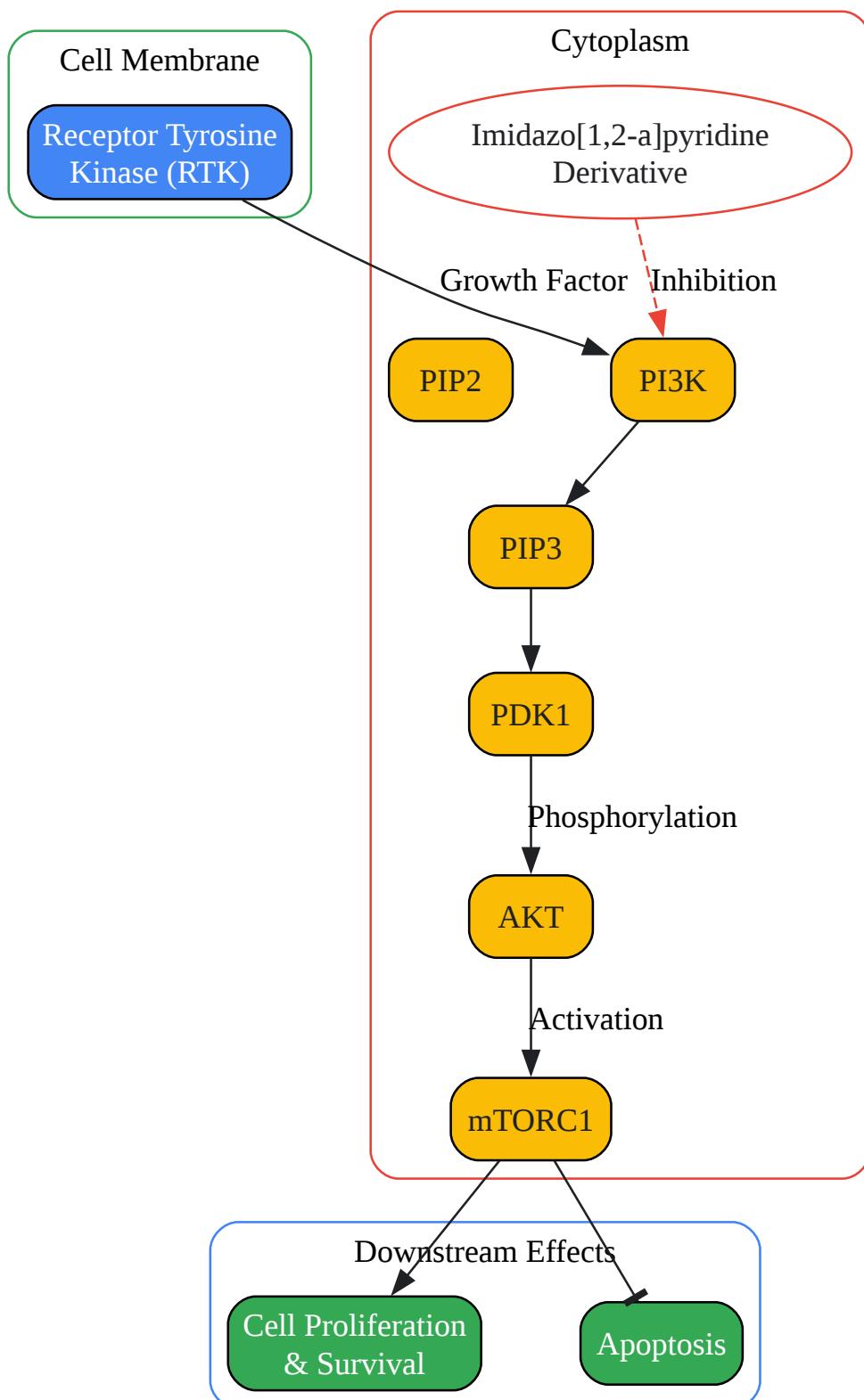
Biological Activity and Signaling Pathways

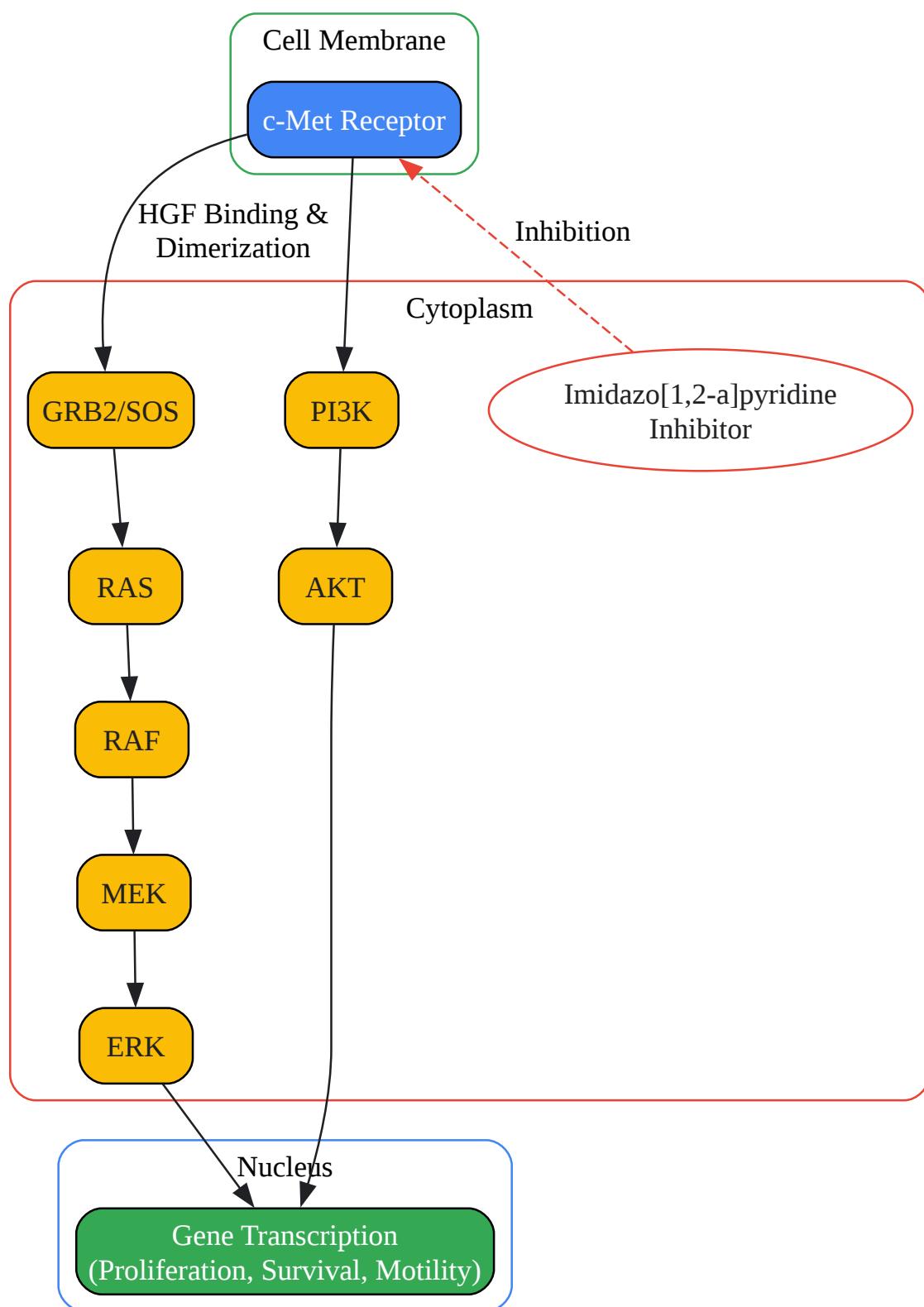
While specific biological data for **6-Bromo-5-methylimidazo[1,2-a]pyridine** is limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[\[10\]](#) These effects are often attributed to the modulation of key cellular signaling pathways.

STAT3/NF-κB Signaling Pathway

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory and anticancer effects by inhibiting the STAT3 and NF-κB signaling pathways.[\[10\]](#) [\[11\]](#)[\[12\]](#)[\[13\]](#) These pathways are crucial regulators of inflammation, cell survival, and proliferation.





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